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Compound of Interest

Compound Name: 3-Nitrobutyrophenone

Cat. No.: B1360299

Disclaimer: Direct experimental spectroscopic data for 3-Nitrobutyrophenone is not readily
available in public databases. This guide provides a predicted spectroscopic profile based on
the analysis of structurally similar compounds, namely butyrophenone and nitro-substituted
aromatic rings. The information herein is intended for researchers, scientists, and drug
development professionals as a reference for the identification and characterization of this
compound.

Predicted Spectroscopic Data

The following tables summarize the predicted nuclear magnetic resonance (NMR), infrared
(IR), and mass spectrometry (MS) data for 3-Nitrobutyrophenone.

Table 1: Predicted *H NMR Data
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Chemical Shift (3)

Multiplicity Integration Assignment
Ppm
~8.7 - 8.8 S 1H H-2 (aromatic)
~8.3-84 d 1H H-4 (aromatic)
~8.1-8.2 d 1H H-6 (aromatic)
~7.6-7.7 t 1H H-5 (aromatic)
~3.0-3.1 t 2H -CO-CH:-
~1.7-1.8 sextet 2H -CH2-CH2-CHs
~1.0 t 3H -CHs
Table 2: Predicted 3C NMR Data
Chemical Shift (8) ppm Assighment
~198 - 200 C=0
~148 C-3 (aromatic, C-NO2)
~138 C-1 (aromatic, C-CO)
~135 C-6 (aromatic)
~130 C-5 (aromatic)
~127 C-4 (aromatic)
~123 C-2 (aromatic)
~38 -CO-CHz-
~18 -CH2-CH2-CHs
~14 -CHs
Table 3: Predicted IR Absorption Data
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Wavenumber (cm~?) Functional Group Description
~3100 - 3000 C-H stretch Aromatic
~2960 - 2870 C-H stretch Aliphatic
~1700 C=0 stretch Ketone
~1600, ~1475 C=C stretch Aromatic ring
~1530 N-O stretch Asymmetric
~1350 N-O stretch Symmetric

Table 4: Predicted Mass Spectrometry Data

m/z Fragmentation

193 [M]* (Molecular ion)

150 [M - CsH7]* (a-cleavage)

165 [M - C2H4]* (McLafferty rearrangement)
147 [M - NO2J*

120 [CeH4CO]*

105 [CeHsCO]*

77 [CeHs]*

Experimental Protocols

The following are general protocols for obtaining spectroscopic data. Instrument parameters

should be optimized for the specific sample and spectrometer.

2.1 NMR Spectroscopy (*H and 13C)

o Sample Preparation: Dissolve approximately 5-10 mg of 3-Nitrobutyrophenone in a
deuterated solvent (e.g., CDCls, DMSO-ds) in a clean NMR tube.
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e Instrument Setup:

o Insert the sample into the NMR spectrometer.

o Lock the spectrometer on the deuterium signal of the solvent.

o Shim the magnetic field to achieve homogeneity.

e Acquisition:

o For H NMR, acquire the spectrum using a standard pulse sequence.

o For 3C NMR, use a proton-decoupled pulse sequence (e.g., zgpg30 on Bruker
instruments) to obtain singlets for each carbon.

» Data Processing:

[¢]

Apply Fourier transformation to the free induction decay (FID).

[e]

Phase the resulting spectrum.

o

Reference the spectrum to the solvent peak or an internal standard (e.g.,
tetramethylsilane, TMS, at O ppm).

Perform baseline correction.

o

2.2 IR Spectroscopy

e Sample Preparation:

o Neat Liquid: Place a drop of the liquid sample between two salt plates (e.g., NaCl or KBr)
to form a thin film.

o Solution: Dissolve the sample in a suitable solvent (e.g., chloroform, carbon tetrachloride)
and place it in a solution cell.

e Instrument Setup:

o Place the sample holder in the spectrometer's sample compartment.
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o Acquire a background spectrum of the salt plates or solvent.
e Acquisition:

o Acquire the sample spectrum. The instrument software will automatically ratio the sample
spectrum to the background spectrum to produce the final absorbance or transmittance
spectrum.

» Data Processing:
o Identify and label the major absorption bands.
2.3 Mass Spectrometry

o Sample Introduction: Introduce the sample into the mass spectrometer via a suitable
method, such as direct infusion or through a gas or liquid chromatograph.

« lonization: lonize the sample using an appropriate technique. Electron lonization (El) is
common for creating fragment ions for structural elucidation.[1]

e Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by the
mass analyzer.

o Detection: The detector records the abundance of each ion at a specific m/z value,
generating the mass spectrum.

Visualizations
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b1360299#spectroscopic-data-nmr-ir-ms-of-3-
nitrobutyrophenone]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt
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